
DEANO (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DEANO (sodium), also known as Diethylamine NONOate sodium, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DEANO (sodium) is synthesized by reacting diethylamine with nitric oxide. The reaction typically involves the formation of a complex between diethylamine and nitric oxide, resulting in the formation of Diethylamine NONOate sodium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of DEANO (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide safely and efficiently. The final product is purified and crystallized to achieve high purity levels suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: DEANO (sodium) primarily undergoes decomposition reactions to release nitric oxide. This decomposition is pH-dependent and occurs more rapidly at physiological pH levels. The compound can also participate in redox reactions, where it acts as a reducing agent .
Common Reagents and Conditions:
Decomposition: The decomposition of DEANO (sodium) to release nitric oxide is typically carried out in aqueous solutions at physiological pH (around 7.4).
Redox Reactions: DEANO (sodium) can react with oxidizing agents, leading to the formation of different nitrogen oxides and other by-products.
Major Products: The primary product of DEANO (sodium) decomposition is nitric oxide. Other by-products may include diethylamine and various nitrogen oxides, depending on the reaction conditions .
Applications De Recherche Scientifique
DEANO (sodium) has a wide range of applications in scientific research:
Mécanisme D'action
DEANO (sodium) releases nitric oxide through a pH-dependent decomposition process. At physiological pH, the compound dissociates to liberate nitric oxide, which then interacts with various molecular targets. Nitric oxide activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
S-Nitrosocysteine (CysNO): Another nitric oxide donor that releases nitric oxide through a different mechanism involving the cleavage of the S-NO bond.
Sodium Nitroprusside: A clinically used nitric oxide donor that releases nitric oxide upon exposure to light or in the presence of reducing agents.
Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina pectoris.
Uniqueness of DEANO (Sodium): DEANO (sodium) is unique due to its ability to release nitric oxide in a controlled and sustained manner. This property makes it particularly useful in research settings where precise control over nitric oxide levels is required. Additionally, its relatively simple synthesis and stability under physiological conditions contribute to its widespread use .
Propriétés
Formule moléculaire |
C4H10N3NaO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
sodium;(Z)-diethylamino-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |
Clé InChI |
AITOFAVTGFDHHI-YJOCEBFMSA-M |
SMILES isomérique |
CCN(CC)/[N+](=N/[O-])/[O-].[Na+] |
SMILES canonique |
CCN(CC)[N+](=N[O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
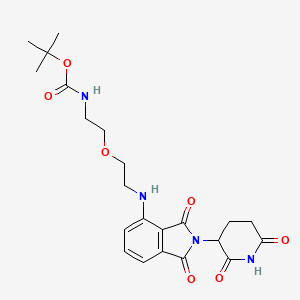
![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
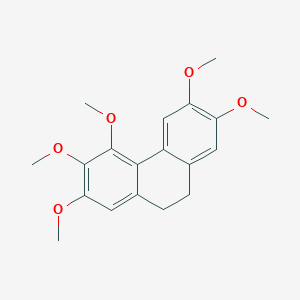

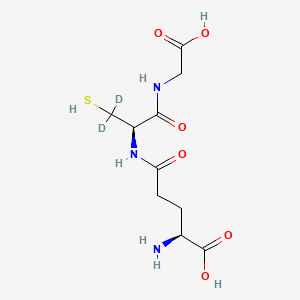
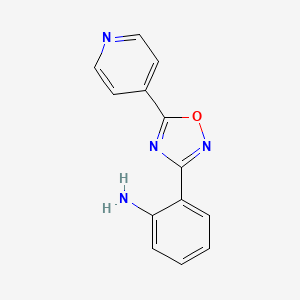
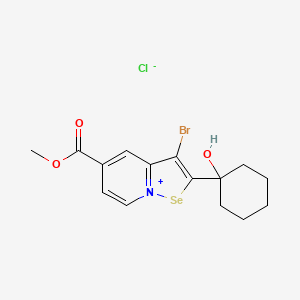

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
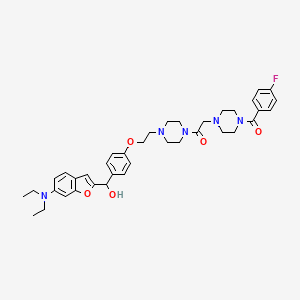
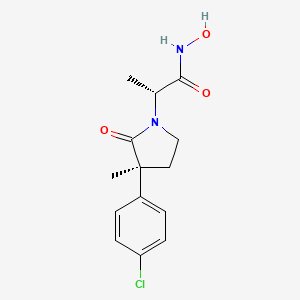
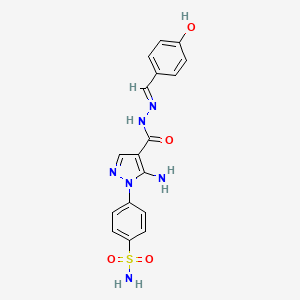
![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
